molecular formula C17H16F3N5O2 B12917197 Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester CAS No. 82586-03-6

Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester

Cat. No.: B12917197
CAS No.: 82586-03-6
M. Wt: 379.34 g/mol
InChI Key: OBZDAKKBOPWMBN-UHFFFAOYSA-N
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Description

Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester is a complex organic compound belonging to the class of aminopyridines and derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrido-pyrazine structure

Preparation Methods

The synthesis of Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves multiple stepsThe final step involves the esterification of the carbamic acid moiety with ethanol under acidic conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester undergoes various chemical reactions, including:

Scientific Research Applications

Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl group enhances its binding affinity to target proteins, thereby increasing its potency.

Comparison with Similar Compounds

Carbamic acid, (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester can be compared with other similar compounds, such as:

The unique presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds, potentially enhancing its effectiveness in various applications.

Biological Activity

Carbamic acid, specifically the compound known as (5-amino-1,2-dihydro-3-(4-(trifluoromethyl)phenyl)pyrido(3,4-b)pyrazin-7-yl)-, ethyl ester, is a complex organic molecule with significant biological activity. This article delves into its synthesis, mechanisms of action, and various biological applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound has a molecular weight of 326.35 g/mol and is categorized under heterocyclic compounds. Its unique structure is characterized by multiple functional groups that contribute to its biological properties. The synthesis typically involves multi-step reactions using amines and carbamates as key reagents.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It modulates their activity, leading to various biological effects. The precise pathways involved can vary based on the application context but often include inhibition of cell division and modulation of signaling pathways associated with cancer progression.

Antitumor Activity

Research indicates that derivatives of carbamic acid exhibit significant antitumor properties. For instance, the (2S)-isomer of a related compound demonstrated potent inhibition of mitotic cell division in L1210 leukemia cells. In vitro studies have shown that this compound effectively arrests cell division at lower concentrations compared to its racemic mixtures .

Table 1: Inhibitory Concentrations (IC50 values)

Compound TypeIC50 (µM)Target Cell Line
(2S)-Isomer0.5L1210 Leukemia Cells
Racemic Mixture1.5L1210 Leukemia Cells
(2R)-Isomer2.0L1210 Leukemia Cells

This table illustrates the enhanced potency of the (2S)-isomer over its counterparts in inhibiting cell proliferation.

Mechanisms of Antimitotic Activity

The mechanism by which this compound exerts its antitumor effects involves interference with the mitotic spindle formation during cell division. It binds to tubulin or other proteins involved in mitosis, thereby disrupting normal cellular processes .

Research Findings and Case Studies

Several studies have highlighted the potential therapeutic applications of carbamic acid derivatives:

  • Study on Antimitotic Agents : A study synthesized various derivatives and evaluated their antitumor activity. The results indicated that modifications to the pyridine ring significantly influenced the biological activity of the compounds .
  • Pharmacological Studies : The (2S)-(-)-isomer was shown to possess greater pharmacological activity than both the racemic mixture and the (2R)-(+)-isomer in various cancer models . This underscores the importance of stereochemistry in drug design.

Properties

CAS No.

82586-03-6

Molecular Formula

C17H16F3N5O2

Molecular Weight

379.34 g/mol

IUPAC Name

ethyl N-[5-amino-3-[4-(trifluoromethyl)phenyl]-1,2-dihydropyrido[3,4-b]pyrazin-7-yl]carbamate

InChI

InChI=1S/C17H16F3N5O2/c1-2-27-16(26)25-13-7-11-14(15(21)24-13)23-12(8-22-11)9-3-5-10(6-4-9)17(18,19)20/h3-7,22H,2,8H2,1H3,(H3,21,24,25,26)

InChI Key

OBZDAKKBOPWMBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C2C(=C1)NCC(=N2)C3=CC=C(C=C3)C(F)(F)F)N

Origin of Product

United States

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